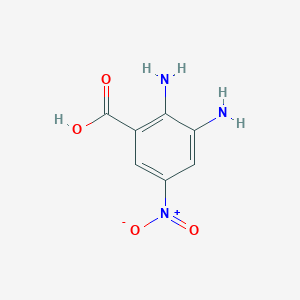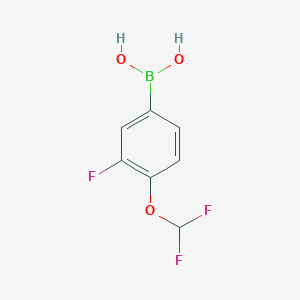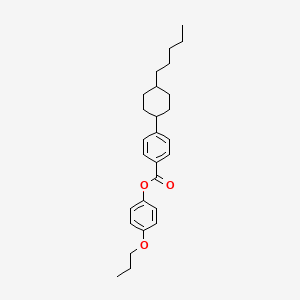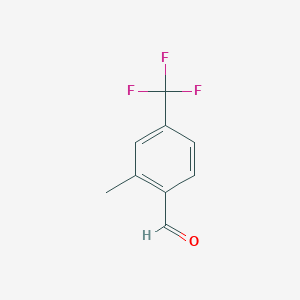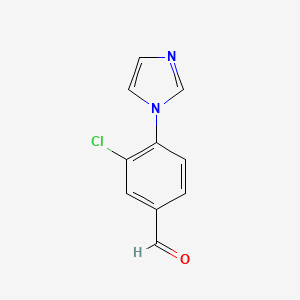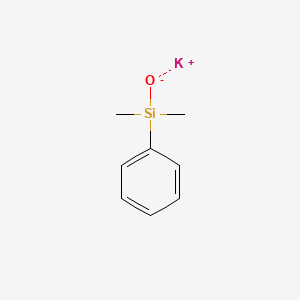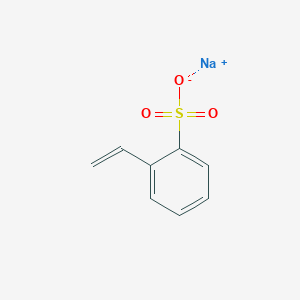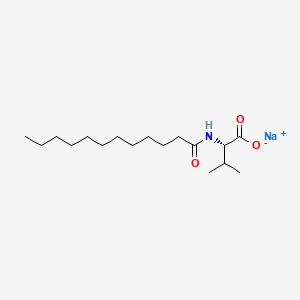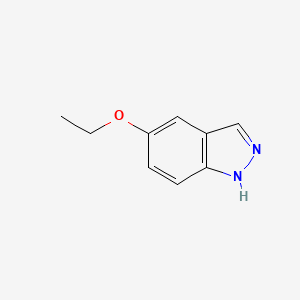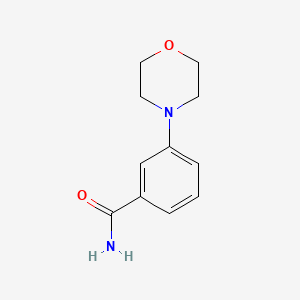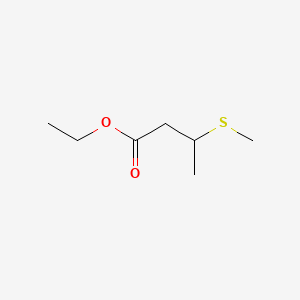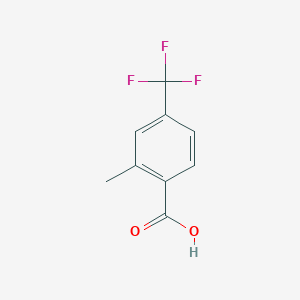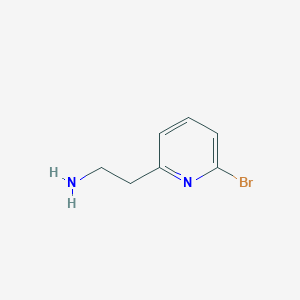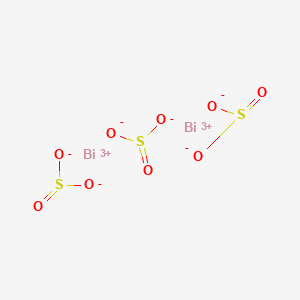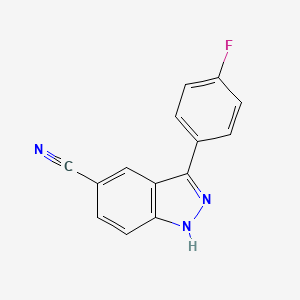
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile
Overview
Description
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile, also known as FUB-144, is a synthetic cannabinoid that was first identified in Japan in 2012. It is a potent agonist of the cannabinoid receptors CB1 and CB2, with a binding affinity that is several times higher than that of the natural cannabinoid THC. Due to its high potency and selectivity, FUB-144 has become a popular research tool in the field of cannabinoid pharmacology.
Mechanism Of Action
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile exerts its effects by binding to and activating the CB1 and CB2 receptors, which are located throughout the body and brain. Activation of these receptors leads to a range of physiological and behavioral effects, including analgesia, hypothermia, and altered mood and cognition. 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile has a higher binding affinity for these receptors than THC, which may contribute to its increased potency and selectivity.
Biochemical And Physiological Effects
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile produces a range of biochemical and physiological effects in rodents, including hypothermia, catalepsy, and antinociception. These effects are similar to those produced by other synthetic cannabinoids, such as JWH-018 and AM-2201, and suggest that 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile may have potential therapeutic applications for the treatment of pain, anxiety, and other conditions.
Advantages And Limitations For Lab Experiments
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the mechanisms of cannabinoid receptor activation and signaling. However, 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile also has several limitations, including its potential toxicity and the lack of information about its long-term effects. Researchers must use caution when working with 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile and take appropriate safety precautions to minimize the risk of exposure.
Future Directions
There are several potential future directions for research on 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile, including:
1. Further studies to understand the mechanisms of cannabinoid receptor activation and signaling.
2. Exploration of the potential therapeutic applications of 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile for the treatment of pain, anxiety, and other conditions.
3. Investigation of the long-term effects of 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile on the body and brain.
4. Development of new synthetic cannabinoids based on the structure of 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile to improve potency, selectivity, and safety.
Scientific Research Applications
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile has been extensively studied in vitro and in vivo to understand its pharmacological properties and potential therapeutic applications. In vitro studies have shown that 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile is a potent agonist of the CB1 and CB2 receptors, with a binding affinity that is several times higher than that of THC. This makes 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile a valuable tool for studying the mechanisms of cannabinoid receptor activation and signaling.
In vivo studies have shown that 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile produces a range of physiological and behavioral effects in rodents, including hypothermia, catalepsy, and antinociception. These effects are similar to those produced by other synthetic cannabinoids, such as JWH-018 and AM-2201, and suggest that 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile may have potential therapeutic applications for the treatment of pain, anxiety, and other conditions.
properties
IUPAC Name |
3-(4-fluorophenyl)-1H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3/c15-11-4-2-10(3-5-11)14-12-7-9(8-16)1-6-13(12)17-18-14/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAULCRCVHOEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624019 | |
| Record name | 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile | |
CAS RN |
395100-12-6 | |
| Record name | 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


